

physical and chemical properties of 2-Bromo-2-methylpentane

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Compound of Interest

Compound Name: 2-Bromo-2-methylpentane

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An In-Depth Technical Guide to **2-Bromo-2-methylpentane**: Core Physical and Chemical Properties

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-2-methylpentane** (CAS No: 4283-80-1).^[1] As a tertiary alkyl halide, this compound is a valuable intermediate in organic synthesis, particularly in studies and applications involving nucleophilic substitution and elimination reactions.^{[2][3]} This document details its physicochemical characteristics, reactivity, and provides illustrative reaction mechanisms and experimental methodologies relevant to its synthesis and kinetic analysis. The information is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

2-Bromo-2-methylpentane is a branched-chain haloalkane.^[2] Its structure consists of a pentane backbone with a bromine atom and a methyl group both attached to the second carbon atom.

Identifier	Value
IUPAC Name	2-bromo-2-methylpentane[4]
CAS Number	4283-80-1[1]
Molecular Formula	C ₆ H ₁₃ Br[1][2][3][4][5]
Molecular Weight	165.07 g/mol [3][4][5]
Canonical SMILES	CCCC(C)(C)Br[4][6]
InChIKey	JXHHVVMPTVKBGI-UHFFFAOYSA-N[4][5]
Synonyms	Pentane, 2-bromo-2-methyl-; 1-Bromo-1,1-dimethylbutane[1][3]

Physicochemical Properties

2-Bromo-2-methylpentane is a colorless liquid under standard conditions, with a characteristic odor associated with organic solvents.[2] Its key physical properties are summarized in the table below.

Property	Value	Source(s)
Appearance	Colorless liquid	[2]
Melting Point	-44.22°C (estimate)	[1][3][7]
Boiling Point	142.5°C at 760 mmHg	[1][5][6][8]
Density	1.172 g/cm ³	[1][5][8]
Flash Point	33.1°C	[1][3][5][7][8]
Refractive Index	1.445	[1][8]
Vapor Pressure	6.99 mmHg at 25°C	[3][7]
LogP	2.96	[1][6]

Chemical Properties and Reactivity

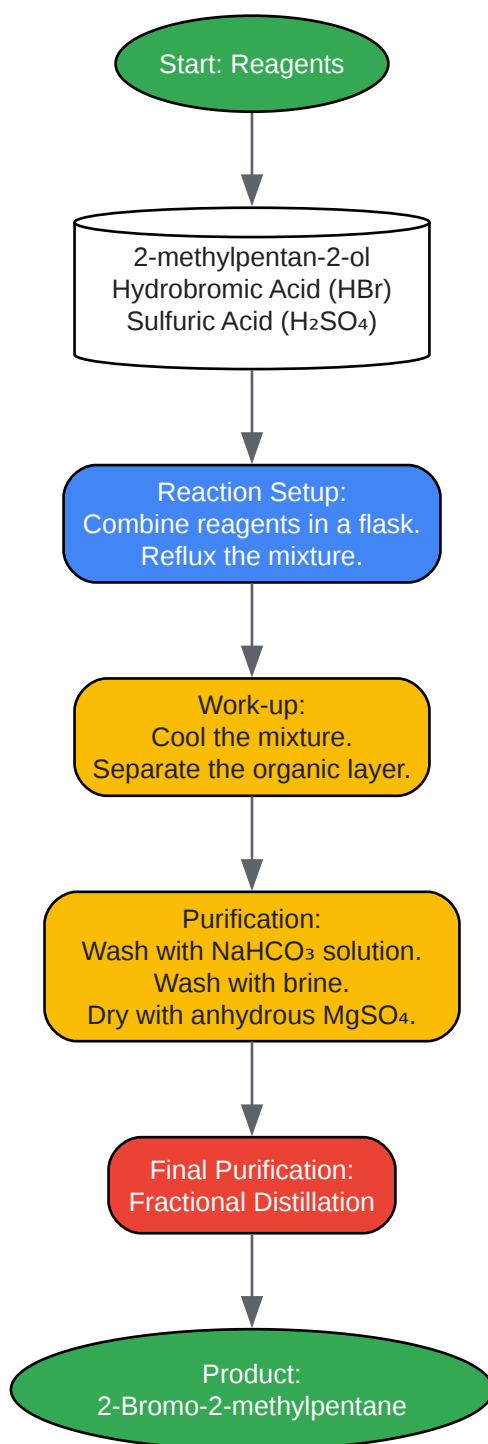
As a tertiary alkyl halide, **2-Bromo-2-methylpentane**'s reactivity is dominated by its propensity to form a stable tertiary carbocation. This dictates its participation in unimolecular nucleophilic substitution (S_N1) and unimolecular elimination ($E1$) reactions.^[2]

- **Nucleophilic Substitution (S_N1):** Due to the steric hindrance around the tertiary carbon and the stability of the resulting carbocation, **2-Bromo-2-methylpentane** readily undergoes S_N1 reactions.^[2] A common example is its hydrolysis to form 2-methylpentan-2-ol.^[2]
- **Elimination ($E1$):** In the presence of a base, **2-Bromo-2-methylpentane** can undergo $E1$ elimination to yield alkenes, such as 2-methylpent-2-ene and 2-methylpent-1-ene.^{[2][9]} The major product is typically the more substituted and stable alkene, 2-methylpent-2-ene.^[9]
- **Stability:** The compound is relatively stable under standard conditions but is sensitive to strong bases and nucleophiles.^[2]

Reaction Mechanisms

The primary reaction pathways for **2-Bromo-2-methylpentane** are S_N1 and $E1$, both proceeding through a common carbocation intermediate.

Caption: Unimolecular Nucleophilic Substitution (S_N1) Mechanism.



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